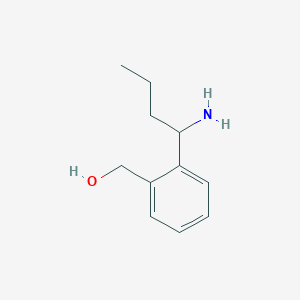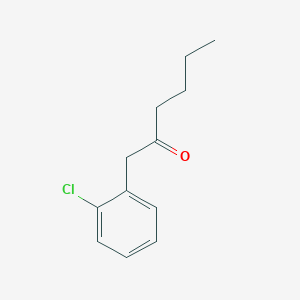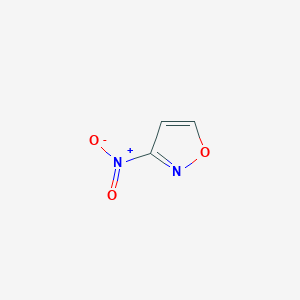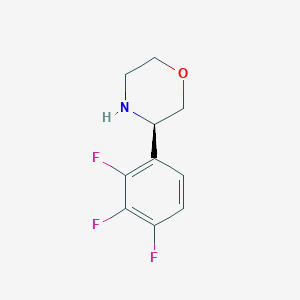
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is an organic compound that features a cyclopropylcarbonyl group attached to a vinylazepan-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of vinylazepan-2-one derivatives using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the cyclopropylcarbonyl group being introduced to the vinylazepan-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions. For example, the use of reusable catalysts such as Amberlyst-35 in a continuous-flow system can facilitate the synthesis of cyclopropylcarbonyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopropylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylcarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cycloaddition reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially affecting enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Vinylazepan-2-one derivatives: Compounds with similar azepan-2-one structures.
Uniqueness
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is unique due to the combination of the cyclopropylcarbonyl and vinylazepan-2-one moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonyl)-1-ethenylazepan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-2-13-8-4-3-5-10(12(13)15)11(14)9-6-7-9/h2,9-10H,1,3-8H2 |
InChI-Schlüssel |
MERUAEPBKCPSAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1CCCCC(C1=O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)





![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)




